REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:12]([OH:14])=[O:13]>C(OC(=O)C)(=O)C>[C:5]([NH:11][C:8]1[CH:9]=[CH:10][C:2]([NH:1][C:12](=[O:13])[CH3:3])=[C:3]2[C:12]([O:13][C:5](=[O:7])[C:4]=12)=[O:14])(=[O:7])[CH3:4]
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Name
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|
Quantity
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0.21 g
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Type
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reactant
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Smiles
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NC1=C(C(C(=O)O)=C(C=C1)N)C(=O)O
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
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stirred at this temperature for about 0.5 hour
|
Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the reaction was cooled the product
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
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washed with ether
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Type
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CUSTOM
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Details
|
A yellow precipitate was obtained (0.243 g, 86%)
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Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
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C(C)(=O)NC1=C2C(C(=O)OC2=O)=C(C=C1)NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |